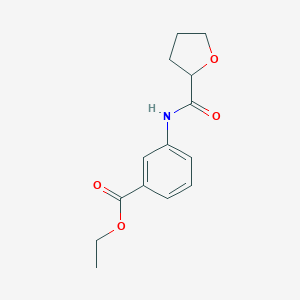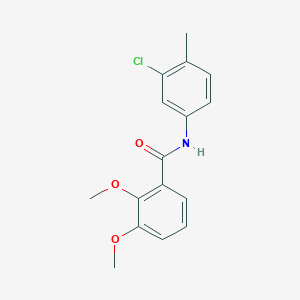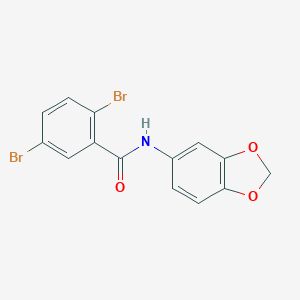
ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE is an organic compound with a complex molecular structure It contains a benzoate ester linked to a tetrahydro-2-furanylcarbonyl group via an amide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE typically involves the reaction of 3-aminobenzoic acid with tetrahydro-2-furancarbonyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-aminobenzoate: Lacks the tetrahydro-2-furanylcarbonyl group, making it less complex.
Ethyl 3-(2-furanylcarbonyl)amino]benzoate: Contains a furan ring instead of a tetrahydrofuran ring, leading to different chemical properties.
Uniqueness
ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE is unique due to the presence of both the benzoate ester and the tetrahydro-2-furanylcarbonyl group
Propiedades
Fórmula molecular |
C14H17NO4 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
ethyl 3-(oxolane-2-carbonylamino)benzoate |
InChI |
InChI=1S/C14H17NO4/c1-2-18-14(17)10-5-3-6-11(9-10)15-13(16)12-7-4-8-19-12/h3,5-6,9,12H,2,4,7-8H2,1H3,(H,15,16) |
Clave InChI |
LJNJGKLSDYVJRF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCCO2 |
SMILES canónico |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(diethylamino)-2-methylphenyl]-2-methylpropanamide](/img/structure/B310290.png)
![4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310296.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-methylbenzamide](/img/structure/B310297.png)



![N-[4-(diethylamino)-2-methylphenyl]-2-ethoxybenzamide](/img/structure/B310303.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxybenzamide](/img/structure/B310304.png)
![2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310305.png)


